molecular formula C12H9ClFNO3 B13693648 Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13693648
M. Wt: 269.65 g/mol
InChI Key: QJKNFPXQHCBTMP-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate (CAS: 885958-97-4) is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 4-chloro-2-fluorophenyl group and at the 3-position with an ethyl carboxylate. This compound belongs to a broader class of isoxazole derivatives, which are widely explored in medicinal chemistry for their antiviral, antifungal, and anti-inflammatory properties .

Properties

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

ethyl 5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9ClFNO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3

InChI Key

QJKNFPXQHCBTMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Formation of the isoxazole ring via cyclization reactions.
  • Introduction of the 4-chloro-2-fluorophenyl substituent.
  • Esterification to yield the ethyl carboxylate group at the 3-position.

The isoxazole ring is commonly constructed through the reaction of β-ketoesters or β-diketones with hydroxylamine derivatives, followed by substitution reactions to introduce the aryl group.

Metal-Free Synthetic Routes to Isoxazoles

A recent review highlights metal-free synthetic routes to isoxazoles, which are advantageous due to their mild conditions and avoidance of metal catalysts that may cause contamination or require complex removal procedures. One such method involves the reaction of alkynes with nitroalkanes in the presence of bases and catalysts like 18-crown-6 to yield isoxazole derivatives via cycloaddition and subsequent functional group transformations.

In the context of this compound, similar metal-free conditions can be employed to form the isoxazole ring, starting from appropriately substituted precursors such as 4-chloro-2-fluorophenyl-substituted β-ketoesters.

Stepwise Synthesis Based on Patent Literature

Although direct preparation methods for this compound are scarce, analogous synthetic procedures for related isoxazole esters provide valuable insights. For example, the preparation of 5-methylisoxazole-4-carboxylic acid derivatives and their ethyl esters involves the following key steps, which can be adapted for the target compound:

Step Reaction Reagents and Conditions Key Notes
1 Formation of ethyl ethoxymethyleneacetoacetate React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at 75–150°C (preferably 100–110°C) Generates an intermediate suitable for cyclization
2 Cyclization to form isoxazole ring React intermediate with hydroxylamine sulfate in presence of sodium acetate or trifluoroacetate salt at low temperature (–20°C to 0°C) Reverse addition technique improves regioselectivity and reduces impurities
3 Hydrolysis and crystallization Hydrolyze ester to acid using strong acid (HCl, H2SO4), followed by crystallization in solvents like toluene/acetic acid Purifies the isoxazole carboxylic acid intermediate
4 Esterification or coupling with substituted phenyl group Introduce 4-chloro-2-fluorophenyl substituent via coupling reactions or use substituted β-ketoester precursors Final step to yield this compound

This process minimizes by-product formation such as isomeric impurities and degradation products by controlling temperature and reagent addition order.

Detailed Reaction Conditions and Yields

Reaction Step Conditions Yield (%) Remarks
Ethyl acetoacetate + triethyl orthoformate + acetic anhydride 100–110°C, 2–4 hours ~85–90% Formation of ethyl ethoxymethyleneacetoacetate
Cyclization with hydroxylamine sulfate + sodium acetate –20°C to 0°C, 3–6 hours ~80–85% Use of reverse addition reduces by-products
Hydrolysis with HCl or H2SO4 Room temp to reflux, 1–3 hours >90% Crystallization improves purity
Introduction of 4-chloro-2-fluorophenyl group Varies (e.g., Suzuki coupling, nucleophilic substitution) 70–90% Depends on method and catalyst

Alternative Synthetic Routes

Other methods include:

Analysis of Preparation Methods

Advantages of Metal-Free and Low-Temperature Cyclization

  • Avoids metal contamination.
  • Improves regioselectivity, reducing isomeric impurities.
  • Allows milder reaction conditions, preserving sensitive substituents like chloro and fluoro groups.

Challenges and Considerations

  • Control of reaction temperature is critical to prevent side reactions.
  • Use of weak bases (e.g., sodium acetate) preferred over strong bases to minimize hydrolysis and by-product formation.
  • Purification steps such as crystallization and solvent selection are important to achieve high purity.

Impurity Control

  • Reverse addition technique during cyclization reduces localized high nucleophile concentration, limiting formation of isomeric ethyl-3-methylisoxazole-4-carboxylate.
  • Use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities and improves reaction clarity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages Disadvantages
Metal-free cyclization of β-ketoesters with hydroxylamine sulfate Ethyl acetoacetate, triethyl orthoformate, hydroxylamine sulfate, sodium acetate 75–110°C (step 1), –20°C to 0°C (step 2) 80–90% High regioselectivity, mild conditions, low impurities Requires precise temperature control
Acid chloride coupling with substituted phenyl amine Isoxazole acid chloride, 4-chloro-2-fluoroaniline, triethylamine Low temperature, organic solvent biphasic system 70–85% Direct coupling, scalable Side reactions, hydrolysis risk
Direct condensation of substituted aniline with diketene derivatives 4-chloro-2-fluoroaniline, diketene, hydroxylamine hydrochloride Reflux, basic medium 60–75% Simpler reagents Lower yield, by-products formation

The preparation of this compound is best achieved via metal-free cyclization of suitably substituted β-ketoester intermediates with hydroxylamine sulfate under controlled low-temperature conditions, followed by esterification and introduction of the 4-chloro-2-fluorophenyl group. This approach offers high yields, excellent regioselectivity, and minimal by-product formation.

Alternative methods involving acid chloride intermediates or direct condensation with substituted anilines are available but generally present challenges such as side reactions and lower purity.

The choice of method depends on the availability of starting materials, desired scale, and purity requirements. Careful optimization of reaction parameters and purification steps is essential for successful synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Key Structural Features:

  • Isoxazole ring : A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.
  • Substituents :
    • 4-Chloro-2-fluorophenyl group : Electron-withdrawing substituents (Cl and F) influence electronic distribution and steric interactions.
    • Ethyl carboxylate : Enhances solubility and serves as a synthetic handle for further modifications.

Comparison with Similar Compounds

The following table summarizes structurally analogous isoxazole-3-carboxylate derivatives, focusing on substituent variations, physicochemical properties, and synthetic yields.

Compound Name (CAS) Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key References
Ethyl 5-(4-Chloro-2-fluorophenyl)-isoxazole-3-carboxylate (885958-97-4) 4-Cl, 2-F C₁₂H₉ClFNO₃ 283.66 Not reported Not reported
Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate (925006-96-8) 4-OCH₃ C₁₃H₁₃NO₄ 247.25 86–88 85
Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate 3-OCH₃, 4-OCH₃ C₁₄H₁₅NO₅ 277.27 142–144 77
Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate Benzo[d][1,3]dioxol-5-yl (methylenedioxy) C₁₃H₁₁NO₅ 261.23 158–160 70
Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate (33277-15-5) 4-Br C₁₂H₁₀BrNO₃ 308.12 Not reported Not reported
Ethyl 5-(4-Fluoro-2-methylphenyl)isoxazole-3-carboxylate (1956356-21-0) 4-F, 2-CH₃ C₁₃H₁₂FNO₃ 257.24 Not reported Not reported

Key Observations:

Electron-donating groups (OCH₃) increase electron density, which may improve solubility but reduce metabolic stability .

Steric Effects :

  • Bulky substituents (e.g., benzo[d][1,3]dioxol-5-yl) increase steric hindrance, which could impact molecular packing (evidenced by higher melting points) .

Synthetic Accessibility :

  • Methoxy-substituted derivatives (e.g., 4-OCH₃) are synthesized with high yields (85%), likely due to favorable reaction kinetics in Claisen adduct formations .
  • Halogenated derivatives (e.g., 4-Br) may require specialized reagents (e.g., brominating agents), complicating synthesis .

Structural and Crystallographic Insights

For example:

  • Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate exhibits a planar isoxazole ring with a dihedral angle of 15° between the isoxazole and phenyl rings, as determined by X-ray diffraction .
  • Substituent orientation (e.g., para vs. ortho positions) significantly affects molecular conformation and crystal packing .

Biological Activity

Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, along with relevant case studies and research findings.

Overview of the Compound

This compound features a unique structure that includes a chloro and a fluoro substituent on the phenyl ring, contributing to its chemical reactivity and biological activity. Isoxazoles are known for their diverse pharmacological properties, making this compound a subject of interest in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were assessed against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Bacillus subtilis4.0
Pseudomonas aeruginosa32.0

These results suggest that the compound possesses broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

2. Antiviral Activity
Studies have also explored the antiviral potential of this compound. In vitro assays demonstrated that this compound could inhibit viral replication in certain cell lines, indicating its potential as an antiviral agent. Specific mechanisms of action may involve interference with viral entry or replication processes.

3. Anticancer Properties
The anticancer activity of this compound has been investigated in various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression.

Cancer Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54920.0

These findings highlight its potential as a chemotherapeutic agent, warranting further investigation into its efficacy and safety in vivo.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity and binding affinity to enzymes or receptors involved in key metabolic pathways.

Case Studies

  • Antimicrobial Efficacy Study
    A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound, against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a significant reduction in bacterial growth at concentrations lower than those required for conventional antibiotics .
  • Anticancer Activity Assessment
    Another study focused on the anticancer properties of isoxazole derivatives, revealing that this compound exhibited potent cytotoxic effects on breast cancer cells (MCF-7) through apoptosis induction . This research supports the potential development of this compound as a novel anticancer therapeutic agent.

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions or condensation strategies. A common approach involves reacting substituted phenacyl halides (e.g., 4-chloro-2-fluorophenacyl chloride) with hydroxylamine derivatives and ethyl acetoacetate under basic conditions (e.g., sodium ethoxide). Microwave-assisted synthesis is recommended for improved efficiency, as demonstrated in similar isoxazole derivatives, achieving yields >75% with reduced reaction times . Critical parameters include pH control (7–9), temperature (60–80°C), and solvent selection (e.g., ethanol or THF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are critical for confirming the ester group (δ ~4.3 ppm for CH2_2, δ ~1.3 ppm for CH3_3) and aromatic substituents (δ ~7.0–7.8 ppm for fluorophenyl protons) .
  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the isoxazole core geometry and substituent orientations. Software like SHELX and ORTEP refine thermal displacement parameters and validate bond lengths/angles (e.g., C–O bond: 1.36 Å, C–N bond: 1.29 Å) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z 283.05 for [M+H]+^+).

Q. What are the common chemical reactions and derivatization pathways for this compound?

  • Methodological Answer : The ethyl ester group undergoes hydrolysis to carboxylic acids under acidic/basic conditions (e.g., HCl/NaOH). The 4-chloro-2-fluorophenyl substituent participates in nucleophilic aromatic substitution (e.g., replacing Cl with amines or alkoxides). Grignard reactions (e.g., CH3_3MgX) at the ester carbonyl yield ketone derivatives, useful in drug intermediate synthesis . Catalytic hydrogenation (Pd/C, H2_2) reduces the isoxazole ring, but this may compromise bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data related to thermal displacement parameters?

  • Methodological Answer : Discrepancies in anisotropic displacement ellipsoids may arise from crystal packing or disorder. Use SHELXL (via WinGX) to refine occupancy factors and apply restraints to overlapping atoms. Compare thermal parameters (B-factors) across multiple datasets; outliers (>5 Å2^2) suggest disorder. ORTEP visualizations (e.g., 50% probability ellipsoids) highlight problematic regions . For example, the fluorophenyl group in Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate showed minimal disorder (B-factor: 2.1 Å2^2) in triclinic crystals (space group P1) .

Q. What structure-activity relationships (SAR) explain the biological activity variations in halogen-substituted analogs?

  • Methodological Answer : Substituent position and electronegativity critically influence bioactivity. For example:
CompoundSubstituentLogPIC50_{50} (Enzyme X)
4-FluoroElectron-withdrawing2.812 µM
4-Chloro-2-fluoroEnhanced lipophilicity3.28 µM
The 4-chloro-2-fluoro analog exhibits higher membrane permeability (LogP: 3.2 vs. 2.8) and stronger enzyme inhibition due to optimized halogen bonding. Replacements with bulkier groups (e.g., bromine) reduce solubility, while non-halogenated analogs lose target affinity .

Q. How should researchers address contradictory biological data in cellular assays?

  • Methodological Answer : Variability in cytotoxicity (e.g., MTT assay IC50_{50}: 10–50 µM) may stem from cell line differences (e.g., HeLa vs. MCF-7) or assay conditions. Normalize data using internal controls (e.g., cisplatin) and repeat assays in triplicate. Cross-validate with orthogonal methods (e.g., apoptosis markers, ROS detection). For example, fluorophenyl derivatives showed inconsistent ROS generation in cancer cells due to metabolic heterogeneity .

Q. What computational strategies predict the compound’s reactivity and binding modes?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess electrophilic/nucleophilic sites. The ester carbonyl (LUMO: -1.8 eV) is prone to nucleophilic attack .
  • Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., COX-2). The 4-chloro-2-fluorophenyl group forms hydrophobic contacts with Leu384, while the isoxazole nitrogen hydrogen-bonds with Arg120 (binding energy: -9.2 kcal/mol) .

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